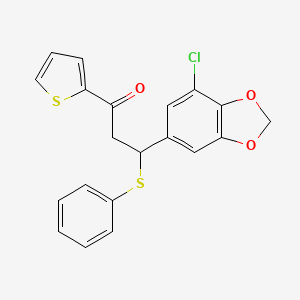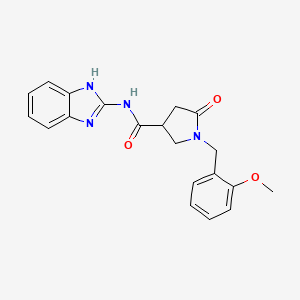![molecular formula C21H21N3O6 B12178638 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12178638.png)
3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:
Formation of the Trimethoxybenzaldehyde Intermediate: This step involves the synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin or eudesmic acid via aromatic substitution and subsequent oxidation.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the trimethoxybenzaldehyde intermediate under specific conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
3,4,5-Trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as an anti-cancer agent, given the presence of the trimethoxyphenyl group, which is known to inhibit tubulin polymerization.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of the cytoskeleton can induce apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A key intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenylacetic acid: Used in the synthesis of hybrid materials.
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
Uniqueness
What sets 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, enhances its potential as a versatile pharmacophore .
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21N3O6/c1-5-10-29-15-8-6-13(7-9-15)18-20(24-30-23-18)22-21(25)14-11-16(26-2)19(28-4)17(12-14)27-3/h5-9,11-12H,1,10H2,2-4H3,(H,22,24,25) |
InChI Key |
YLAYUVAEGOCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)
![4-hydroxy-6-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12178570.png)
![Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate](/img/structure/B12178572.png)

![N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)


![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B12178596.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12178600.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B12178608.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B12178611.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B12178617.png)
![2'-benzyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12178624.png)
![N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide](/img/structure/B12178625.png)
